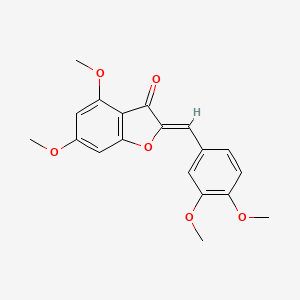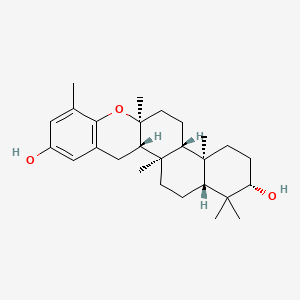
Taondiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Taondiol is a natural product found in Stypopodium zonale and Stypopodium flabelliforme with data available.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Enantioselective Total Synthesis : The first enantioselective total synthesis of (+)-taondiol, a pentacyclic marine meroterpenoid, was achieved, confirming its structure and establishing its absolute configuration. This synthesis involved the construction of a highly functionalized tricyclic diterpenoid moiety and was significant for the field of organic chemistry (Dethe, Mahapatra, & Sau, 2018).
Biological and Pharmacological Studies
- Radical-Scavenging Activity : Research on marine algae from the Aegean Sea, including Taonia atomaria, revealed that taondiol and other isolated metabolites demonstrated significant radical-scavenging activity (RSA). This suggests potential applications of taondiol in antioxidant therapies (Nahas, Abatis, Anagnostopoulou, Kefalas, Vagias, & Roussis, 2007).
Chemical Diversity and Marine Sources
- Isolation from Seaweed : A study on the Chilean seaweed Stypopodium flabelliforme reported the isolation of taondiol, among other known meroterpenoids. This work contributes to understanding the chemical diversity and biogenesis of marine meroterpenoids, highlighting the role of natural marine sources in the discovery of novel compounds (Areche, Benites, Cornejo, Ruiz, García-Beltrán, Simirgiotis, & Sepúlveda, 2015).
Propiedades
Número CAS |
34274-99-2 |
|---|---|
Nombre del producto |
Taondiol |
Fórmula molecular |
C27H40O3 |
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
(1R,2S,11S,14R,15R,18S,20R)-1,8,11,15,19,19-hexamethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),5,7-triene-6,18-diol |
InChI |
InChI=1S/C27H40O3/c1-16-13-18(28)14-17-15-21-26(5)10-7-19-24(2,3)22(29)9-11-25(19,4)20(26)8-12-27(21,6)30-23(16)17/h13-14,19-22,28-29H,7-12,15H2,1-6H3/t19-,20+,21-,22-,25-,26+,27-/m0/s1 |
Clave InChI |
LRMHPGVONLYGQD-JQGWRLNDSA-N |
SMILES isomérico |
CC1=CC(=CC2=C1O[C@]3(CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@H]3C2)C)(C)C)O)C)C)O |
SMILES |
CC1=CC(=CC2=C1OC3(CCC4C5(CCC(C(C5CCC4(C3C2)C)(C)C)O)C)C)O |
SMILES canónico |
CC1=CC(=CC2=C1OC3(CCC4C5(CCC(C(C5CCC4(C3C2)C)(C)C)O)C)C)O |
Sinónimos |
2,3,4,4a,4b,5,6,6a,12,12a,12b,13,14,14a-tetradecahydro-1,1,4a,6a,8,12b-hexamethyl-1H-naphthol(2,1-a) xanthen-2,10-diol taondiol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



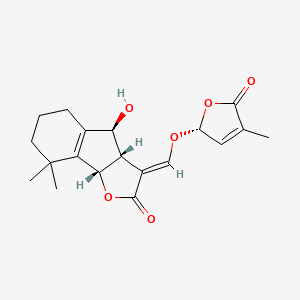
![1-Octyl-4-[6-(1-octylpyridin-1-ium-4-yl)sulfanylhexylsulfanyl]pyridin-1-ium](/img/structure/B1246149.png)
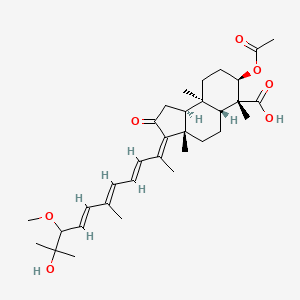
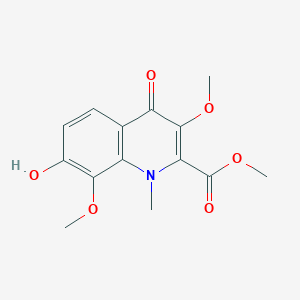
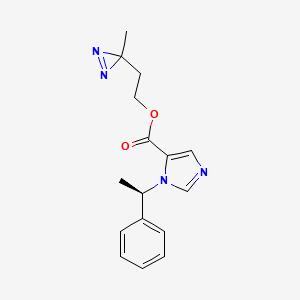
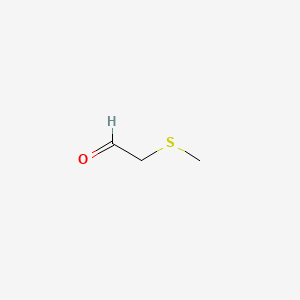
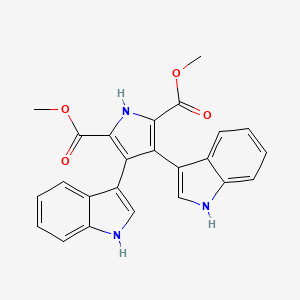
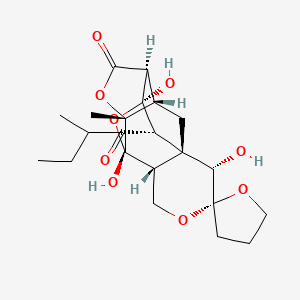
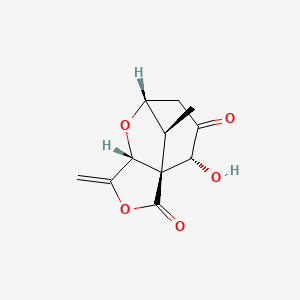
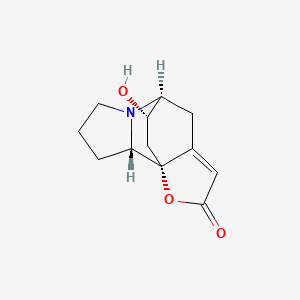
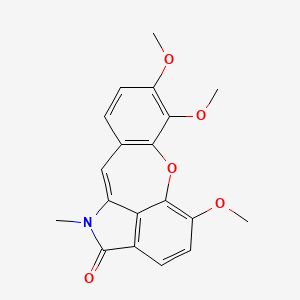

![(2alpha,5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-1,7,10-trihydroxy-13-{[3-(naphthalen-2-yl)prop-2-enoyl]oxy}-9-oxo-5,20-epoxytax-11-en-2-yl benzoate](/img/structure/B1246170.png)
